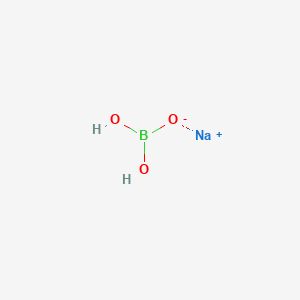

Perboric acid, sodium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;dihydrogen borate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BH2O3.Na/c2-1(3)4;/h2-3H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBQSJYNAUANADO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(O)(O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BH2NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10332-33-9 (mono-hydrochloride salt monohydrate, 10486-00-7 (mono-hydrochloride salt tetrahydrate), 7632-04-4 (mono-hydrochloride salt) | |

| Record name | Sodium perborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011138479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

83.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Perboric acid, sodium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

11138-47-9 | |

| Record name | Sodium perborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011138479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perboric acid, sodium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perboric acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Perboric acid, sodium salt" chemical properties and structure

A Technical Guide to the Chemical Properties and Structure of Sodium Perborate (B1237305) (Perboric Acid, Sodium Salt)

Introduction

Sodium perborate, the sodium salt of perboric acid, is a significant inorganic chemical compound valued for its role as a stable, solid source of active oxygen.[1] Commonly available in monohydrate (NaBO₃·H₂O) and tetrahydrate (NaBO₃·4H₂O) forms, it is not a simple adduct of hydrogen peroxide but possesses a unique dimeric peroxoborate structure.[1][2] Upon dissolution in water, it hydrolyzes to release hydrogen peroxide and borate (B1201080), making it a versatile oxidizing agent.[3][4] This property underpins its extensive use in pharmaceuticals, drug delivery systems, and clinical settings as a disinfectant, antiseptic, and bleaching agent.[1][3] For researchers, scientists, and drug development professionals, a thorough understanding of its chemical structure, properties, and reaction mechanisms is crucial for leveraging its capabilities in formulation, organic synthesis, and antimicrobial applications.

Chemical Structure and Composition

Contrary to the simplistic formula NaBO₃·nH₂O, the fundamental structural unit of sodium perborate is the dimeric dianion, [B₂O₄(OH)₄]²⁻.[1][4] This anion features a six-membered ring with a chair conformation, where two boron atoms are bridged by two peroxide (-O-O-) groups.[2] Each boron atom is further bonded to two hydroxyl (-OH) groups.[1]

The common commercial forms are often referred to by historical names based on an assumed NaBO₃ anhydrous formula. The true hexahydrate ([Na⁺]₂[B₂O₄(OH)₄]²⁻·6H₂O) is known as the "tetrahydrate" (NaBO₃·4H₂O), while the anhydrous form ([Na⁺]₂[B₂O₄(OH)₄]²⁻) is called the "monohydrate" (NaBO₃·H₂O).[1] The monohydrate form exhibits higher thermal stability and a faster dissolution rate in water.[1]

Figure 1: Dimeric Anion Structure of Peroxoborate.

Physicochemical Properties

The quantitative properties of the commercially significant monohydrate and tetrahydrate forms of sodium perborate are summarized below.

| Property | Sodium Perborate Monohydrate | Sodium Perborate Tetrahydrate | References |

| Chemical Formula | NaBO₃·H₂O (common) Na₂[B₂O₄(OH)₄] (correct) | NaBO₃·4H₂O (common) Na₂[B₂O₄(OH)₄]·6H₂O (correct) | [1][3] |

| Molar Mass | 99.815 g/mol | 153.86 g/mol | [1] |

| Appearance | White, odorless, crystalline powder | White, odorless, crystalline powder | [1] |

| Melting Point | Higher heat stability than tetrahydrate | 63 °C (decomposes) | [1] |

| Boiling Point | Decomposes | 130-150 °C (decomposes) | [1] |

| Solubility in Water | Dissolves faster than tetrahydrate | 2.15 g/100 mL (at 18 °C) | [1] |

| Available Oxygen | ~15-16% | ~10.0-10.4% | [5] |

Chemical Reactivity and Mechanisms

Hydrolysis and Release of Active Oxygen

The primary chemical action of sodium perborate in aqueous media is its hydrolysis to generate hydrogen peroxide (H₂O₂) and borate.[1] This reaction makes sodium perborate a safe and stable solid carrier of hydrogen peroxide, which is the active antimicrobial and oxidizing agent. The equilibrium in solution involves several peroxoborate and borate species.[1][3]

Figure 2: Hydrolysis pathway of Sodium Perborate in water.

Activation with Tetraacetylethylenediamine (B84025) (TAED)

In applications like detergents and disinfectants, sodium perborate's efficacy at lower temperatures (below 60°C) is significantly enhanced by an activator, most commonly tetraacetylethylenediamine (TAED).[1] In the aqueous solution, the hydrogen peroxide released from sodium perborate reacts with TAED in a process called perhydrolysis. This reaction generates two molecules of peracetic acid, a more potent and faster-acting oxidizing agent than hydrogen peroxide, particularly at temperatures between 40-60°C.[6][7]

Figure 3: Activation of Sodium Perborate with TAED.

Thermal Decomposition

The thermal decomposition of sodium perborate tetrahydrate is a multi-step process involving dehydration and the eventual breakdown of the peroxy bonds.[8] When heated, the tetrahydrate first loses water to form the more stable monohydrate.[1] Further heating leads to the decomposition of the peroxoborate structure, releasing oxygen and forming sodium metaborate (B1245444) (NaBO₂) as the final solid product.[8][9] This process is typically studied using thermoanalytical techniques like thermogravimetric analysis (TGA).[8]

Figure 4: Thermal decomposition pathway of Sodium Perborate.

Experimental Protocols

Synthesis of Sodium Perborate Tetrahydrate

The industrial manufacture of sodium perborate involves the reaction of borax (B76245) and sodium hydroxide (B78521) to yield sodium metaborate, which is then reacted with hydrogen peroxide.[1] A representative laboratory-scale protocol is detailed below.[10][11]

Figure 5: Experimental workflow for the synthesis of Sodium Perborate.

Methodology:

-

Reagent Preparation: In a beaker, dissolve 24 grams of borax (sodium tetraborate (B1243019) decahydrate) and 5 grams of sodium hydroxide in 150 mL of warm deionized water.[10][11]

-

Cooling: Cool the resulting solution to room temperature, then place it in an ice bath to cool further.[10]

-

Peroxidation: While stirring continuously, slowly add hydrogen peroxide. The amount depends on the concentration; for a 30% H₂O₂ solution, approximately 28.3 mL is required.[11] For a 3% solution, 283 mL would be used.[10] Maintain the temperature below 20°C to prevent decomposition.

-

Crystallization: Continue stirring in the ice bath for an additional 20 minutes. Fine, white crystals of sodium perborate tetrahydrate will precipitate.[10]

-

Isolation: Collect the crystals via vacuum filtration.[11]

-

Washing: Wash the collected crystals sequentially with two portions of ice-cold ethanol and then two portions of diethyl ether to remove residual water and impurities.[10]

-

Drying: Dry the final product in a desiccator or at a low temperature to obtain pure sodium perborate tetrahydrate.

Methods for Analysis and Characterization

4.2.1 Titrimetric Determination of Active Oxygen Content

This standard method determines the active oxygen content by titrating an acidified solution of the sample with potassium permanganate (B83412) (KMnO₄).[12][13]

Protocol Outline:

-

Sample Preparation: Accurately weigh a sample of sodium perborate and dissolve it quantitatively in a volumetric flask with deionized water.[13]

-

Acidification: Take an aliquot of the sample solution and acidify it with sulfuric acid (H₂SO₄).

-

Titration: Titrate the acidified sample with a standardized 0.1 N potassium permanganate solution. The H₂O₂ released by the perborate reacts with the KMnO₄.

-

Endpoint Detection: The endpoint is the first appearance of a persistent pink color from the excess permanganate ions.[13]

-

Calculation: The active oxygen content is calculated based on the volume and normality of the KMnO₄ solution used.[13]

4.2.2 Spectroscopic Analysis (FTIR)

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is an effective technique for the quantitative determination of sodium perborate, especially in complex mixtures like detergents.[14][15]

Protocol Outline:

-

Sample Preparation: Prepare aqueous solutions of sodium perborate standards and the unknown sample. For complex matrices, other components should be added to the standards to match the sample background.[15]

-

Spectral Acquisition: Obtain ATR-FTIR spectra for the standards and the sample. The key spectral region for analysis is typically between 1600-800 cm⁻¹.[14]

-

Data Analysis: Use a multivariate calibration method, such as Partial Least Squares (PLS), to build a model from the standard spectra.

-

Quantification: Apply the PLS model to the spectrum of the unknown sample to determine the concentration of sodium perborate.

Conclusion

Sodium perborate is a multifaceted compound whose utility is derived from its unique dimeric peroxoborate structure, which allows for the stable storage and controlled release of active oxygen. Its well-defined chemical properties, including its hydrolysis to hydrogen peroxide and activation by TAED, make it an invaluable tool in pharmaceutical and research settings. For professionals in drug development, its established role as a preservative and antiseptic, coupled with its utility as a mild oxidizing agent in organic synthesis, underscores its importance. The experimental protocols for its synthesis and analysis are robust and accessible, enabling its effective application and quality control in both laboratory and industrial environments.

References

- 1. Sodium perborate - Wikipedia [en.wikipedia.org]

- 2. Welcome to Chem Zipper.com......: What is structure of sodium perborate? [chemzipper.com]

- 3. atamankimya.com [atamankimya.com]

- 4. Sodium perborate - Sciencemadness Wiki [sciencemadness.org]

- 5. US5094827A - High active oxygen content granulated sodium perborate product and method of making the same - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. customercare.pptgroup.com [customercare.pptgroup.com]

- 8. Multistep thermal decomposition of granular sodium perborate tetrahydrate: a kinetic approach to complex reactions in solid–gas systems - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. prepchem.com [prepchem.com]

- 11. google.com [google.com]

- 12. store.astm.org [store.astm.org]

- 13. en.psgraw.com [en.psgraw.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Synthesis of Sodium Perborate from Borax and Hydrogen Peroxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of sodium perborate (B1237305) (more accurately, sodium peroxoborate) from borax (B76245) (sodium tetraborate (B1243019) decahydrate) and hydrogen peroxide. The document details the underlying chemistry, experimental protocols for the preparation of sodium perborate tetrahydrate and monohydrate, quantitative data from various synthetic approaches, and the role of additives in the process.

Introduction

Sodium perborate is a significant inorganic peroxide that serves as a stable source of active oxygen. It is widely utilized as a bleaching agent in detergents and cleaning products, and also finds applications in organic synthesis and as a disinfectant. The synthesis from readily available precursors like borax and hydrogen peroxide makes it an important industrial chemical. This guide focuses on the wet chemical process, which involves the initial formation of a sodium metaborate (B1245444) solution, followed by its reaction with hydrogen peroxide to yield crystalline sodium perborate.

Reaction Mechanism and Signaling Pathway

The synthesis of sodium perborate from borax and hydrogen peroxide is a two-step process. First, borax (sodium tetraborate) reacts with a strong base, typically sodium hydroxide, to form sodium metaborate. In the second step, sodium metaborate reacts with hydrogen peroxide to produce sodium perborate.

The overall chemical transformation can be represented as follows:

Step 1: Formation of Sodium Metaborate

Na₂B₄O₇ + 2 NaOH → 4 NaBO₂ + H₂O

Step 2: Formation of Sodium Perborate Tetrahydrate

4 NaBO₂ + 4 H₂O₂ + 6 H₂O → Na₂[B₂(O₂)₂(OH)₄]·6H₂O (often written as NaBO₃·4H₂O)

The structure of the resulting perborate is a dimeric anion, [B₂(O₂)₂(OH)₄]²⁻.

An In-depth Technical Guide to the Mechanism of Action of Perboric Acid, Sodium Salt as an Oxidant

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the mechanism of action of perboric acid, sodium salt (sodium perborate) as an oxidant. It details the fundamental chemical processes that govern its oxidative properties, including its hydrolysis in aqueous media, the generation of reactive oxygen species, and the influence of various reaction parameters. The guide further explores methods of activation to enhance its reactivity, summarizes key quantitative data, and provides detailed experimental protocols for its application in organic synthesis. Visual diagrams of core pathways and experimental workflows are included to facilitate a deeper understanding of the concepts discussed.

Introduction

Sodium perborate (B1237305) is an inorganic chemical compound available commercially as a white, odorless, water-soluble solid.[1] It is most commonly found in its hydrated forms, the monohydrate (NaBO₃·H₂O) and the tetrahydrate (NaBO₃·4H₂O).[2] Structurally, it is a dimer with the formula [Na⁺]₂[B₂O₄(OH)₄]²⁻.[3] Sodium perborate serves as a stable and safe solid source of active oxygen, making it a versatile oxidizing agent in a wide range of applications, from laundry detergents and dental bleaching products to organic synthesis.[1][2] Unlike unstable, highly concentrated hydrogen peroxide solutions, which can present a significant explosion hazard, sodium perborate offers a safer and more convenient alternative for controlled oxidation reactions.[4]

Core Mechanism of Action

The oxidative capacity of sodium perborate is not derived from the salt itself, but from the reactive oxygen species it generates upon dissolution in water.

Hydrolysis and Generation of Reactive Oxygen Species (ROS)

The primary step in the mechanism of action is the hydrolysis of sodium perborate in water. This reaction breaks down the dimeric peroxoborate anion, leading to the formation of hydrogen peroxide (H₂O₂) and borate (B1201080).[1]

[B₂O₄(OH)₄]²⁻ + 2H₂O ⇌ 2[B(OH)₃(OOH)]⁻

The resulting species, the tetrahydroxomonoperoxoborate anion, exists in a complex equilibrium with boric acid (B(OH)₃), hydrogen peroxide (H₂O₂), the hydroperoxyl anion (HOO⁻), and the tetrahydroxyborate anion [B(OH)₄]⁻.[1]

[B(OH)₃(OOH)]⁻ ⇌ B(OH)₃ + HOO⁻ B(OH)₃ + HOO⁻ + H₂O ⇌ [B(OH)₄]⁻ + H₂O₂

The primary active oxidizing agent generated through this process is hydrogen peroxide and its conjugate base, the hydroperoxyl anion.

The Role of Peroxoborate Species

It is crucial to understand that an aqueous solution of sodium perborate is not merely a simple mixture of sodium borate and hydrogen peroxide.[4] Spectroscopic studies using NMR and Raman have shown that in solution, an equilibrium exists that includes various peroxoborate anions.[4][5] These species, such as [B(OH)₃(OOH)]⁻, are significant because they can deliver the hydroperoxide anion (a potent nucleophile) at a lower pH than when hydrogen peroxide is used alone.[4][6] As the concentration of the solution and hydrogen peroxide increases, other more peroxygenated species can form, including [B(OH)₂(OOH)₂]⁻, [B(OH)(OOH)₃]⁻, and [B(OOH)₄]⁻.[1][6] The presence of these peroxoborate species can influence the reactivity and selectivity of the oxidation, and it is suggested that having borate as a leaving group, compared to the hydroxide (B78521) ion from H₂O₂ oxidations, contributes to the mild nature of the oxidant.[4]

Influence of pH and Temperature

The equilibrium between the various boron and peroxo species is highly dependent on pH.[7] In acidic solutions, the equilibrium shifts towards the formation of boric acid and hydrogen peroxide.[7] In alkaline solutions, the deprotonated peroxoborate anions are the dominant species.[7]

Temperature also plays a critical role. The release of active oxygen from sodium perborate solutions is significantly accelerated at temperatures above 60°C.[1] For applications requiring oxidation at lower temperatures, an activator is typically required.

Activation of Sodium Perborate

To overcome the need for high temperatures, activators can be employed to enhance the oxidative power of sodium perborate, particularly in the 40-60°C range.

Low-Temperature Activation with TAED

Tetraacetylethylenediamine (TAED) is a widely used bleach activator in laundry detergents.[1][8] In an alkaline solution containing hydrogen peroxide (released from sodium perborate), TAED undergoes perhydrolysis. The hydroperoxyl anion attacks the acetyl groups of TAED, leading to the formation of two equivalents of peroxyacetic acid (peracetic acid), a more potent and efficient bleaching and oxidizing agent than hydrogen peroxide, along with diacetylethylenediamine (DAED).[8][9] This activation allows for effective oxidation at much lower temperatures.[8]

Activation in Acidic Media

In organic synthesis, the reactivity of sodium perborate can be significantly enhanced by mixing it with a carboxylic acid, such as glacial acetic acid.[3][4] This combination generates a more powerful oxidizing species, likely a peroxy acid (e.g., peracetic acid from acetic acid) in situ.[3] It is also postulated that intermediate peracetoxyboron species may act directly as the oxidant on organic substrates.[4] This approach has been successfully used for a variety of transformations, including the oxidation of aromatic aldehydes to carboxylic acids and sulfur heterocycles to their S,S-dioxides.[10]

Mandatory Visualizations

The following diagrams illustrate the key mechanisms and workflows described in this guide.

Caption: Hydrolysis and equilibrium pathway of sodium perborate in water.

Caption: Low-temperature activation of sodium perborate with TAED.

Caption: Experimental workflow for the oxidation of an organoborane.

Quantitative Data Summary

The primary quantitative measure of sodium perborate's oxidative capacity is its active oxygen content (AVOX). The kinetics of oxidation are dependent on the substrate, solvent, and temperature.

| Parameter | Sodium Perborate Monohydrate (NaBO₃·H₂O) | Sodium Perborate Tetrahydrate (NaBO₃·4H₂O) | Reference(s) |

| Formula Weight | 99.81 g/mol | 153.86 g/mol | [2] |

| Theoretical Active Oxygen Content | ~16.0% | ~10.4% | |

| Commercial Active Oxygen Content | min. 15% | min. 10% | |

| General Reaction Kinetics | - | - | |

| Oxidation of Aromatic Aldehydes | First order in [Perborate] and [Substrate] | First order in [Perborate] and [Substrate] | |

| Oxidation of Organic Sulfides | First order in [Perborate] and [Substrate] | First order in [Perborate] and [Substrate] |

Key Experimental Protocols

Sodium perborate is a versatile reagent in organic synthesis. Below are representative protocols for the oxidation of organoboranes and thioethers.

General Protocol for the Oxidation of Organoboranes to Alcohols

This procedure is adapted from a verified method for the convenient oxidation of organoboranes.

-

Reaction Setup: A dry, three-necked, round-bottomed flask is equipped with a magnetic stirrer, a nitrogen inlet, a rubber septum, and a thermometer. The flask is charged with the organoborane solution in tetrahydrofuran (B95107) (THF), prepared via hydroboration of the corresponding alkene.

-

Hydrolysis: Distilled water is added slowly and dropwise to the stirred organoborane solution at room temperature.

-

Oxidant Addition: Solid sodium perborate tetrahydrate (stoichiometric amount, typically 3 equivalents) is added portion-wise through an addition funnel. The rate of addition is controlled to maintain the internal reaction temperature below 35°C, using a water bath for cooling if necessary.

-

Reaction: The resulting mixture is stirred vigorously at room temperature (approx. 22°C) for 2 hours to ensure the oxidation is complete.

-

Work-up: The reaction mixture is poured into a separatory funnel containing ice-cold water. The organic layer is separated.

-

Extraction: The aqueous layer is extracted twice with diethyl ether.

-

Washing: The combined organic extracts are washed sequentially with water and then with a saturated aqueous sodium chloride (brine) solution.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product (alcohol) is purified by an appropriate method, such as vacuum distillation or column chromatography, to yield the final product.

Representative Protocol for the Selective Oxidation of Thioethers to Sulfoxides

This protocol is a representative procedure based on established methods for the oxidation of sulfides using sodium perborate in acetic acid.[10]

-

Reaction Setup: To a round-bottomed flask equipped with a magnetic stirrer, add the thioether substrate (1 equivalent).

-

Solvent Addition: Add glacial acetic acid as the solvent. The volume should be sufficient to dissolve the substrate.

-

Oxidant Addition: Add sodium perborate tetrahydrate (typically 1.1 to 1.2 equivalents for selective conversion to the sulfoxide) to the stirred solution at room temperature. For conversion to the sulfone, a larger excess of sodium perborate (e.g., >2.2 equivalents) would be used.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the point of complete consumption of the starting material and to avoid over-oxidation to the sulfone. Reaction times can vary from a few hours to overnight depending on the substrate.

-

Work-up: Once the reaction is complete, pour the mixture into a beaker of cold water.

-

Neutralization: Carefully neutralize the solution by the slow addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane (B109758) or ethyl acetate (B1210297) (3 x volumes).

-

Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude sulfoxide (B87167) by column chromatography on silica (B1680970) gel or recrystallization to obtain the pure product.

Conclusion

This compound is a safe, stable, and versatile oxidizing agent whose mechanism of action is centered on its hydrolysis to generate hydrogen peroxide and various peroxoborate anions in aqueous solution. Its reactivity can be finely tuned by adjusting temperature and pH, or through the use of activators like TAED and acidic co-solvents. These properties, combined with its low cost and environmental compatibility, make it an invaluable reagent for researchers, scientists, and drug development professionals in a wide array of oxidative applications.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sodium perborate: a mild and convenient reagent for efficiently oxidizing organoboranes [organic-chemistry.org]

- 5. reddit.com [reddit.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Sodium perborate [organic-chemistry.org]

- 8. Further functional group oxidations using sodium perborate [organic-chemistry.org]

- 9. Sulfoxide synthesis by oxidation [organic-chemistry.org]

- 10. Mild and Highly Chemoselective Oxidation of Thioethers Mediated by Sc(OTf)3 [organic-chemistry.org]

A Comprehensive Technical Guide to Perboric Acid, Sodium Salt

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Perboric acid, sodium salt, commonly known as sodium perborate (B1237305), is an inorganic peroxide that serves as a stable, solid source of active oxygen. It is widely recognized for its oxidative, antiseptic, and disinfectant properties.[1][2] In aqueous solutions, it hydrolyzes to release hydrogen peroxide and borate, making it a versatile reagent in various fields, from industrial applications like detergents and bleaches to specialized uses in organic synthesis and pharmaceutical formulations.[3][4][5]

This guide provides an in-depth overview of sodium perborate, focusing on its chemical identity, physicochemical properties, experimental protocols for its synthesis and application, and its role in biological signaling pathways relevant to drug development.

Chemical Identification and Molecular Formula

Sodium perborate exists in several hydrated forms, with the monohydrate and tetrahydrate being the most commercially significant.[6] The different hydration states are associated with distinct CAS numbers and molecular formulas. A collective CAS number, 11138-47-9, is often used to refer to the substance generically.[6][7]

| Compound Name | Molecular Formula | CAS Number | Molar Mass ( g/mol ) |

| This compound (Generic) | BH₂NaO₃ | 11138-47-9 | 83.82 |

| Sodium Perborate Anhydrous | NaBO₃ | 7632-04-4 | 81.80 |

| Sodium Perborate Monohydrate | NaBO₃·H₂O | 10332-33-9 | 99.82 |

| Sodium Perborate Tetrahydrate | NaBO₃·4H₂O | 10486-00-7 | 153.86 |

Physicochemical and Pharmacological Properties

Sodium perborate is a white, odorless, water-soluble crystalline solid.[8] Its key properties are summarized below. The monohydrate form offers higher heat stability and a faster dissolution rate compared to the tetrahydrate.[8][9]

| Property | Value / Description | Reference |

| Physical Description | White, free-flowing crystalline powder | [8] |

| Melting Point | ~60 °C (Decomposes) | [3] |

| Solubility | Soluble in water, releasing hydrogen peroxide | [5] |

| Available Oxygen (AVOX) | Monohydrate: ≥ 15%; Tetrahydrate: ≥ 10% | [8] |

| Pharmacological Action | Antimicrobial action via the release of active oxygen, which oxidizes cell membranes and disrupts protein synthesis. | [1][2] |

| Biocompatibility | Studies on macrophages show good biocompatibility, with no significant morphological or functional alterations observed compared to controls. | [10] |

Applications in Research and Drug Development

Antimicrobial and Disinfectant Agent

Due to its ability to release hydrogen peroxide, sodium perborate is an effective antiseptic and disinfectant against a broad spectrum of microorganisms, including bacteria, fungi, and viruses.[1] It is used as a preservative in some ophthalmic preparations and as an oral debriding agent.[2][8]

Oxidizing Reagent in Organic Synthesis

Sodium perborate serves as a stable and safe substitute for highly concentrated hydrogen peroxide in various organic reactions. It can be used for the oxidation of thioethers to sulfoxides and sulfones, and aldehydes to carboxylic acids.[2][5] Its reactivity can be enhanced by mixing with acetic acid, which generates more powerful peracetoxyboron species.[5]

Anti-Cancer Therapeutic Potential

Recent research has highlighted the anti-proliferative and apoptotic effects of sodium perborate on cancer cells. Studies on hepatocellular carcinoma (HCC) and pancreatic cancer have shown that it can induce cytotoxicity, cause cell cycle arrest, and trigger apoptosis, suggesting its potential as an anti-cancer agent.[11][12]

Quantitative Cytotoxicity Data (IC₅₀ Values) [11]

| Cell Line | Cancer Type | IC₅₀ Value (48h treatment) |

|---|---|---|

| HepG2 | Hepatocellular Carcinoma | 1.13 mM |

| Hep3B | Hepatocellular Carcinoma | 0.91 mM |

Experimental Protocols

Synthesis of Sodium Perborate Tetrahydrate

This protocol describes a common laboratory method for the synthesis of sodium perborate tetrahydrate.

Materials:

-

Borax (B76245) (Sodium tetraborate (B1243019) decahydrate, Na₂B₄O₇·10H₂O)

-

Sodium hydroxide (B78521) (NaOH)

-

3% Hydrogen peroxide (H₂O₂)

-

Ethyl alcohol

-

Ethyl ether

-

Ice

Procedure: [13]

-

Dissolve 24 grams of borax and 5 grams of sodium hydroxide in 150 mL of warm water.

-

Cool the resulting solution to room temperature.

-

Slowly add 283 mL of 3% hydrogen peroxide to the solution while stirring.

-

Further cool the mixture in an ice bath and add approximately 20 grams of crushed ice directly into the solution to promote crystallization.

-

Continue stirring for 20-30 minutes as fine crystals of sodium perborate tetrahydrate precipitate.

-

Collect the crystals via filtration.

-

Wash the crystals sequentially with two 25 mL portions of cold ethyl alcohol, followed by two 25 mL portions of ethyl ether to facilitate drying.

-

Dry the final product in air and store it in a sealed container.

Caption: Workflow for the synthesis of sodium perborate tetrahydrate.

In Vitro Cytotoxicity and Apoptosis Assay

This protocol outlines the methodology used to assess the anti-cancer effects of sodium perborate on hepatocellular carcinoma (HCC) cells.[11]

Cell Culture:

-

HepG2 and Hep3B cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ atmosphere.

Cytotoxicity Assay (MTS Assay):

-

Seed cells in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of sodium perborate (e.g., 0.1 mM to 10 mM) for 48 hours.

-

Add MTS reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at 490 nm using a microplate reader to determine cell viability. The IC₅₀ value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V/PI Staining):

-

Treat cells with sodium perborate at its IC₅₀ concentration for 48 hours.

-

Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

Signaling Pathway Analysis

Studies indicate that sodium perborate's anti-proliferative effects on HCC cells are linked to the p53 signaling pathway .[11] Treatment with sodium perborate leads to changes in the expression of key genes within this pathway, such as CDKN1A (p21), which promotes cell cycle arrest. This ultimately leads to the induction of apoptosis.

References

- 1. Articles [globalrx.com]

- 2. atamankimya.com [atamankimya.com]

- 3. SODIUM PERBORATE - Ataman Kimya [atamanchemicals.com]

- 4. echemi.com [echemi.com]

- 5. Sodium perborate [organic-chemistry.org]

- 6. irp.cdn-website.com [irp.cdn-website.com]

- 7. This compound | BH2NaO3 | CID 23711812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. belinka-perkemija.com [belinka-perkemija.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. Evaluation of biocompatibility of sodium perborate and 30% hydrogen peroxide using the analysis of the adherence capacity and morphology of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Integrated transcriptome and in vitro analysis revealed anti-proliferative effect of sodium perborate on hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. prepchem.com [prepchem.com]

A Deep Dive into Sodium Perborate: Monohydrate vs. Tetrahydrate Formulations

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium perborate (B1237305), a versatile and stable source of active oxygen, is a compound of significant interest across various scientific disciplines, including pharmaceuticals and organic synthesis. Available commercially in its monohydrate and tetrahydrate forms, the choice between these two variants is critical and dictated by the specific requirements of the application. This technical guide provides a comprehensive comparison of the physicochemical properties of sodium perborate monohydrate and tetrahydrate. It details experimental protocols for the characterization of these compounds and explores their roles in chemical reactions and potential implications in biological signaling pathways relevant to drug development.

Introduction

Sodium perborate is an inorganic peroxide that serves as a solid, stable, and convenient source of hydrogen peroxide upon dissolution in water.[1] Its two primary commercial forms, the monohydrate (NaBO₃·H₂O) and the tetrahydrate (NaBO₃·4H₂O), exhibit distinct properties that influence their efficacy and suitability for various applications. While both are white, odorless, and water-soluble crystalline solids, they differ significantly in their active oxygen content, dissolution rate, and thermal stability.[2] This guide aims to provide a detailed technical overview of these differences to aid researchers and professionals in selecting the appropriate form of sodium perborate for their specific needs.

Physicochemical Properties: A Comparative Analysis

The fundamental differences between sodium perborate monohydrate and tetrahydrate lie in their chemical structure and degree of hydration, which in turn affect their physical and chemical properties. The monohydrate is typically produced by the dehydration of the tetrahydrate.[3]

Quantitative Data Summary

The key quantitative properties of sodium perborate monohydrate and tetrahydrate are summarized in the tables below for easy comparison.

Table 1: General and Physical Properties

| Property | Sodium Perborate Monohydrate | Sodium Perborate Tetrahydrate |

| Chemical Formula | NaBO₃·H₂O | NaBO₃·4H₂O |

| Molecular Weight | 99.81 g/mol | 153.86 g/mol |

| Appearance | White, free-flowing crystalline powder | White, crystalline powder |

| Bulk Density | 500 - 650 g/L | 750 - 850 g/L |

| Melting Point | Decomposes upon heating | ~63 °C (decomposes)[2] |

Table 2: Chemical and Performance Properties

| Property | Sodium Perborate Monohydrate | Sodium Perborate Tetrahydrate |

| Active Oxygen Content (Typical) | ≥ 15% | ≥ 10% |

| Dissolution Rate in Water | Higher/Faster | Lower/Slower |

| Thermal Stability | Higher | Lower |

| Storage Stability | More stable | Less stable |

| Solubility in Water ( g/100 mL at 18 °C) | Data not readily available, but dissolves faster | 2.15[2] |

Experimental Protocols

This section outlines detailed methodologies for the key experiments cited in the comparison of sodium perborate monohydrate and tetrahydrate.

Determination of Active Oxygen Content

The active oxygen content is a critical parameter that quantifies the oxidizing power of the perborate salt. A standard method for this determination is based on redox titration with potassium permanganate (B83412), as outlined in ASTM D2180.[4][5][6][7][8]

Principle: The sample is dissolved in an acidified aqueous solution, releasing hydrogen peroxide. This solution is then titrated with a standardized potassium permanganate solution. The permanganate ion is reduced by the hydrogen peroxide, and the endpoint is indicated by the persistence of the pink permanganate color.

Apparatus:

-

Analytical balance

-

500 mL volumetric flask

-

25 mL pipette

-

Burette

-

Erlenmeyer flask

Reagents:

-

Standardized 0.1 N Potassium Permanganate (KMnO₄) solution

-

Sulfuric Acid (H₂SO₄), 1:9 dilution

-

Deionized water

Procedure:

-

Accurately weigh a sufficient amount of the sodium perborate sample to require a titration volume of at least 10 mL of 0.1 N KMnO₄.

-

Quantitatively transfer the sample to a 500 mL volumetric flask and dissolve in approximately 250 mL of deionized water with gentle swirling.

-

Dilute the solution to the mark with the 1:9 sulfuric acid solution and mix thoroughly.

-

Immediately pipette a 25 mL aliquot of this solution into an Erlenmeyer flask.

-

Titrate with the standardized 0.1 N KMnO₄ solution until a faint, persistent pink color is observed.

-

Perform a blank titration to determine the volume of KMnO₄ solution required to produce the same endpoint color.

-

Calculate the active oxygen content using the appropriate formula, accounting for the sample weight, titrant normality and volume, and the equivalent weight of active oxygen (8.00 g/eq).

Determination of Dissolution Rate

Principle: A known quantity of the powder is introduced into a specified volume of dissolution medium under controlled temperature and agitation. Aliquots of the medium are withdrawn at various time points and analyzed for the concentration of the dissolved substance.

Apparatus:

-

USP Apparatus 2 (Paddle Apparatus)

-

Dissolution vessels

-

Constant temperature water bath (37 ± 0.5 °C)

-

Syringes and filters for sampling

-

UV-Vis Spectrophotometer or other suitable analytical instrument

Procedure:

-

Place 900 mL of deionized water (or other specified medium) into each dissolution vessel and allow it to equilibrate to 37 ± 0.5 °C.

-

Set the paddle speed to a specified rate (e.g., 50 or 75 rpm).

-

Carefully add a precisely weighed amount of the sodium perborate powder to each vessel.

-

Start the dissolution test and withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 1, 2, 5, 10, 15, 30 minutes).

-

Filter the samples immediately to prevent further dissolution of undissolved particles.

-

Analyze the concentration of dissolved perborate in each sample. This can be done indirectly by measuring the active oxygen content of the filtrate using the titration method described in section 3.1 or another validated analytical method.

-

Plot the percentage of dissolved sodium perborate against time to generate a dissolution profile for each hydrate (B1144303).

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric analysis is used to determine the thermal stability of the sodium perborate hydrates by measuring the change in mass as a function of temperature. This can be performed following the general principles of ASTM E1131 and E2550.[14][15][16][17]

Principle: A small sample of the material is heated in a controlled atmosphere at a constant rate, and its mass is continuously monitored. Mass loss events correspond to processes such as dehydration and decomposition.

Apparatus:

-

Thermogravimetric Analyzer (TGA)

Procedure:

-

Calibrate the TGA instrument for temperature and mass.

-

Place a small, accurately weighed sample (typically 5-10 mg) of the sodium perborate hydrate into the TGA sample pan.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a specified temperature range (e.g., ambient to 600 °C).

-

Record the mass loss as a function of temperature.

-

The resulting TGA curve will show distinct steps corresponding to the loss of water molecules and subsequent decomposition. The onset temperature of these mass loss steps provides an indication of the thermal stability of the compound.

Hygroscopicity Testing

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. A common method to evaluate this is by gravimetric sorption analysis.[1][18][19]

Principle: A sample is exposed to a controlled humidity environment, and its change in mass is monitored over time.

Apparatus:

-

Gravimetric Sorption Analyzer or a controlled humidity chamber with an analytical balance.

Procedure:

-

Place a pre-weighed, dried sample of the sodium perborate hydrate in the instrument.

-

Expose the sample to a specific relative humidity (e.g., 80% RH) at a constant temperature (e.g., 25 °C).

-

Continuously monitor the mass of the sample until it reaches equilibrium (i.e., no further significant change in mass).

-

The percentage increase in mass represents the moisture absorbed by the sample under those conditions, providing a measure of its hygroscopicity.

Signaling Pathways and Applications in Drug Development

While primarily known as a bleaching and oxidizing agent, recent research has begun to explore the biological effects of sodium perborate, suggesting potential applications in drug development. Its ability to generate reactive oxygen species (ROS) upon dissolution is key to its biological activity.

Role in Cancer Cell Apoptosis via p53 Signaling Pathway

A recent study has demonstrated that sodium perborate tetrahydrate exhibits anti-proliferative and apoptotic effects on hepatocellular carcinoma (HCC) cells. Transcriptome analysis revealed that these effects are closely related to the p53 signaling pathway. Treatment of HCC cells with sodium perborate led to cell cycle arrest and apoptosis, with changes in the expression of genes involved in the p53 pathway, such as CDKN1A, SERPINE1, and PMAIP1.

The p53 protein is a critical tumor suppressor that regulates the cell cycle and induces apoptosis in response to cellular stress, such as that caused by an increase in reactive oxygen species. The generation of H₂O₂ from sodium perborate likely induces oxidative stress, which in turn activates the p53 pathway, leading to the observed anti-cancer effects.

Caption: Sodium Perborate's effect on the p53 signaling pathway.

Applications in Dental Formulations

Sodium perborate has a long-standing application in dentistry, particularly for intracoronal bleaching of non-vital, discolored teeth. In this application, a paste of sodium perborate mixed with water or hydrogen peroxide is placed inside the pulp chamber of the tooth. The slow release of hydrogen peroxide from the perborate bleaches the discolored dentin from the inside out. This can be considered a form of localized, sustained-release drug delivery.

Experimental Workflows and Reaction Mechanisms

Sodium perborate is a versatile oxidizing agent in organic synthesis, offering a safer and more convenient alternative to concentrated hydrogen peroxide solutions.

Epoxidation of Alkenes

One of the notable applications of sodium perborate is in the epoxidation of α,β-unsaturated ketones and other alkenes.[9][13] The reaction proceeds via the nucleophilic addition of the perborate anion to the alkene, followed by the loss of a borate (B1201080) species to form the epoxide.

The workflow for a typical epoxidation reaction using sodium perborate is depicted below.

Caption: Workflow for alkene epoxidation with sodium perborate.

Conclusion

Sodium perborate monohydrate and tetrahydrate, while chemically similar, offer a distinct set of properties that make them suitable for different applications. The monohydrate, with its higher active oxygen content, faster dissolution rate, and greater stability, is often preferred for applications requiring rapid and efficient oxidation. Conversely, the tetrahydrate remains a widely used and cost-effective option. The choice between the two should be based on a thorough understanding of their properties and the specific demands of the intended application. The emerging research into the biological effects of sodium perborate, particularly its influence on signaling pathways like p53, opens up new avenues for its potential use in drug development and therapy, warranting further investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. Sodium butyrate decreases the activation of NF-κB reducing inflammation and oxidative damage in the kidney of rats subjected to contrast-induced nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. usp.org [usp.org]

- 5. usp.org [usp.org]

- 6. Dissolution Testing and Drug Release Tests | USP [usp.org]

- 7. <1092> THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION [drugfuture.com]

- 8. drugfuture.com [drugfuture.com]

- 9. Hydrogen peroxide - Wikipedia [en.wikipedia.org]

- 10. Dissolution Testing for Generic Drugs: An FDA Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Boronate-Based Probes for Biological Oxidants: A Novel Class of Molecular Tools for Redox Biology [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Integrated transcriptome and in vitro analysis revealed anti-proliferative effect of sodium perborate on hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Role of sodium tetraborate as a cardioprotective or competitive agent: Modulation of hypertrophic intracellular signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Reactive oxygen species in biological systems: Pathways, associated diseases, and potential inhibitors—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chemical Oscillations With Sodium Perborate as Oxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Dissolution Testing and Acceptance Criteria: FDA Finalizes Guidance | RAPS [raps.org]

- 19. Evaluation of biocompatibility of sodium perborate and 30% hydrogen peroxide using the analysis of the adherence capacity and morphology of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of Sodium Perborate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium perborate (B1237305) (NaBO₃·nH₂O), a stable, crystalline solid, is a widely utilized oxidizing agent in various industrial and synthetic applications. While its solubility and behavior in aqueous systems are well-documented, a comprehensive understanding of its solubility in organic solvents remains a critical knowledge gap for chemists and pharmaceutical scientists. This technical guide aims to consolidate the available information on the solubility of sodium perborate in organic media, provide standardized methodologies for its determination, and visualize key reaction pathways where it serves as a pivotal reagent.

Core Concepts: Structure and Reactivity

Sodium perborate exists most commonly as a tetrahydrate (NaBO₃·4H₂O) or a monohydrate (NaBO₃·H₂O). In the solid state, it has a dimeric structure, [Na⁺]₂[B₂O₄(OH)₄]²⁻. Upon dissolution in water, it hydrolyzes to produce hydrogen peroxide and sodium borate, which are the active species in its oxidative reactions.[1][2] This hydrolysis is a key factor influencing its utility and reactivity. In organic synthesis, sodium perborate is valued as a safe and stable alternative to concentrated hydrogen peroxide solutions.[3] It is known to oxidize a range of functional groups, including the conversion of thioethers to sulfoxides and sulfones, and the epoxidation of alkenes.[1][4]

Solubility of Sodium Perborate

Aqueous Solubility

The solubility of sodium perborate in water is well-characterized. For the tetrahydrate form, the solubility is approximately 2.15 g/100 mL at 18°C and 2.3 g/100 mL at 20°C.[2][5] The monohydrate form is noted to be very soluble in water.[6]

Solubility in Organic Solvents

Quantitative data on the solubility of sodium perborate in a wide range of organic solvents is notably scarce in publicly available literature. Most sources provide qualitative descriptions or infer solubility from its use in specific reaction media. The following table summarizes the available qualitative and inferred solubility information.

| Solvent Classification | Solvent | Solubility | Notes |

| Protic Solvents | Water | Soluble | See Aqueous Solubility section for quantitative data. |

| Methanol (aqueous) | Partially Soluble / Used as a suspension | Employed as a solvent for the oxidative hydration of nitriles.[3] | |

| Ethanol | - | No specific data found. | |

| Glacial Acetic Acid | Soluble / Reacts | Sodium perborate dissolves and reacts to form peracetic acid, a more powerful oxidizing species.[5] | |

| Aprotic Solvents | Acetone | - | No specific data found. |

| Tetrahydrofuran (THF) | - | No specific data found. | |

| Dichloromethane | - | No specific data found. | |

| Toluene | Insoluble | Generally stated to be insoluble in hydrocarbons.[5] | |

| Acetonitrile | - | No specific data found. | |

| Ethyl Acetate | - | No specific data found. | |

| Hydrocarbons | Insoluble | [5] |

Note: The lack of quantitative data highlights a significant area for future research, as precise solubility values are crucial for reaction optimization, process design, and the development of novel synthetic methodologies.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of sodium perborate in an organic solvent. This method is adapted from established procedures for determining the solubility of inorganic salts.[7]

Objective: To determine the mass of sodium perborate that can be dissolved in a specific volume of an organic solvent at a given temperature to achieve a saturated solution.

Materials:

-

Sodium perborate (specify monohydrate or tetrahydrate)

-

Organic solvent of interest (analytical grade)

-

Thermostatically controlled shaker or magnetic stirrer with a hot plate

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Oven

-

Dessicator

-

Volumetric flasks and pipettes

Procedure:

-

Saturation:

-

Add an excess amount of sodium perborate to a known volume of the organic solvent in a sealed container.

-

Place the container in a thermostatically controlled shaker or on a magnetic stirrer at the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solid is necessary to confirm saturation.

-

-

Sample Collection and Filtration:

-

Allow the mixture to settle.

-

Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-weighed, temperature-equilibrated syringe.

-

Immediately filter the solution through a syringe filter to remove any undissolved solid particles. The filtration step should be performed quickly to minimize temperature fluctuations.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed, dry container.

-

Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood at a slightly elevated temperature or under reduced pressure) until the solute is completely dry.

-

Place the container with the dry solute in an oven at a temperature below the decomposition temperature of sodium perborate (decomposition starts above 60°C) to remove any residual solvent.[2]

-

Cool the container in a desiccator to room temperature and weigh it.

-

-

Calculation:

-

Calculate the mass of the dissolved sodium perborate by subtracting the initial mass of the empty container from the final mass of the container with the dried solute.

-

Express the solubility in grams per 100 mL of solvent or other appropriate units.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Be aware of the flammability and toxicity of the organic solvents used.

-

Sodium perborate is an oxidizing agent; avoid contact with combustible materials.

Key Reaction Pathways Involving Sodium Perborate

Sodium perborate is a versatile oxidizing agent in organic synthesis. Below are visualizations of two common reaction pathways.

Caption: Oxidation of a thioether to a sulfoxide and then to a sulfone using sodium perborate.

The oxidation of thioethers by sodium perborate proceeds in a stepwise manner. The initial oxidation converts the thioether to a sulfoxide. Further oxidation of the sulfoxide yields the corresponding sulfone. The reaction conditions can often be controlled to favor the formation of either the sulfoxide or the sulfone.

Caption: Concerted mechanism for the epoxidation of an alkene by sodium perborate.

The epoxidation of alkenes with peroxy acids, which can be generated in situ from sodium perborate, is believed to proceed through a concerted mechanism.[8][9] In this "butterfly" transition state, the oxygen atom is transferred to the double bond in a single step, leading to the formation of the epoxide ring. This stereospecific syn-addition preserves the stereochemistry of the starting alkene in the product.[8]

Conclusion

Sodium perborate is a valuable and versatile reagent in both industrial and laboratory settings. While its application in aqueous media is well-established, its use in organic solvents is an area ripe for further exploration. This guide has summarized the currently available, though limited, information on its solubility in organic solvents and has provided a framework for its experimental determination. The visualized reaction pathways for the oxidation of thioethers and the epoxidation of alkenes highlight its synthetic utility. A more thorough quantitative investigation into the solubility of sodium perborate across a broader range of organic solvents would be a significant contribution to the fields of chemistry and pharmaceutical development, enabling more precise control over reaction conditions and potentially unlocking new synthetic possibilities.

References

- 1. Sodium perborate - Wikipedia [en.wikipedia.org]

- 2. ICSC 1046 - SODIUM PERBORATE TETRAHYDRATE [inchem.org]

- 3. Sodium perborate [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Sodium perborate - Sciencemadness Wiki [sciencemadness.org]

- 6. Sodium perborate monohydrate CAS#: 10332-33-9 [m.chemicalbook.com]

- 7. rruff.net [rruff.net]

- 8. Epoxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

"Perboric acid, sodium salt" thermal decomposition temperature

An In-depth Technical Guide to the Thermal Decomposition of Perboric Acid, Sodium Salt (Sodium Perborate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of sodium perborate (B1237305) (this compound), a compound of interest for its oxidizing properties in various scientific and industrial applications. A thorough understanding of its thermal behavior is critical for process optimization, stability assessment, and ensuring the safe handling of the material. This document details the decomposition pathways of its common hydrates, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes.

Thermal Decomposition Profile

Sodium perborate is commercially available in two primary forms: the tetrahydrate (NaBO₃·4H₂O) and the monohydrate (NaBO₃·H₂O). The thermal stability of these two forms differs significantly, with the monohydrate exhibiting greater resistance to thermal degradation.[1][2]

The thermal decomposition of sodium perborate tetrahydrate is a multi-step process:

-

Dehydration: The tetrahydrate first loses its water of crystallization to form the monohydrate. This dehydration process is generally complete below 100°C.[3]

-

Decomposition: Upon further heating, the perborate structure decomposes to yield sodium metaborate (B1245444) (NaBO₂) and oxygen gas. This decomposition is an exothermic process.[3][4]

Data Presentation

The following table summarizes the key thermal decomposition temperatures for the different forms of sodium perborate.

| Compound Name | Formula | Decomposition Step | Temperature Range (°C) | Analytical Method | Reference |

| Sodium Perborate Tetrahydrate | NaBO₃·4H₂O | Onset of Thermal Decomposition | ~60 | Safety Data Sheet | [4] |

| Dehydration to Monohydrate | < 100 | Kinetic Study | [3] | ||

| Decomposition of Peroxo-groups | 120 - 180 | Kinetic Study | [3] | ||

| Sodium Perborate Monohydrate | NaBO₃·H₂O | Onset of Oxygen Release | 50 | Material Safety Data Sheet | [5] |

| Self-Accelerated Decomposition Temperature (SADT) for 50 kg package | ≥ 55 | Material Safety Data Sheet | [5] |

Experimental Protocols

The characterization of the thermal decomposition of sodium perborate is primarily conducted using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The following is a representative experimental protocol based on methodologies reported for similar compounds.[6][7]

Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC)

Objective: To quantitatively measure the mass loss of a sample as a function of temperature and to detect endothermic or exothermic transitions associated with dehydration and decomposition.

Methodology:

-

Sample Preparation: An accurately weighed sample of sodium perborate (typically 5-10 mg) is placed into an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrumentation: A simultaneous TGA/DSC instrument is utilized to concurrently measure mass change and heat flow.

-

Experimental Conditions:

-

Temperature Program: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 300°C) at a constant heating rate. Typical heating rates range from 2°C/min to 10°C/min.[6]

-

Atmosphere: A controlled, inert atmosphere is maintained by purging the furnace with nitrogen or argon gas at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.[6]

-

-

Data Analysis:

-

The TGA curve plots the percentage of weight loss against temperature, allowing for the determination of the stoichiometry of the dehydration and decomposition steps.

-

The DSC curve plots the heat flow against temperature. Endothermic peaks typically correspond to dehydration, while exothermic peaks indicate decomposition. The onset temperature and the peak maximum of these thermal events provide key information about the material's stability.

-

Mandatory Visualizations

Decomposition Pathway

The following diagram illustrates the multi-step thermal decomposition pathway of sodium perborate tetrahydrate.

Caption: Thermal decomposition pathway of sodium perborate tetrahydrate.

Experimental Workflow

The diagram below outlines the logical workflow for determining the thermal decomposition temperature of sodium perborate using TGA/DSC analysis.

Caption: Workflow for TGA/DSC analysis of sodium perborate.

References

- 1. Sodium perborate - Wikipedia [en.wikipedia.org]

- 2. belinka-perkemija.com [belinka-perkemija.com]

- 3. researchgate.net [researchgate.net]

- 4. redox.com [redox.com]

- 5. chemprolab.com [chemprolab.com]

- 6. Journal of Energy and Power Technology | Using Additives to Control the Decomposition Temperature of Sodium Borohydride [lidsen.com]

- 7. benchchem.com [benchchem.com]

A Technical Guide to the History and Discovery of Sodium Perborate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history and discovery of sodium perborate (B1237305), a compound that has played a significant role in various chemical and industrial applications. From its initial synthesis in the late 19th century to its commercialization as a key component in detergents and its use in organic synthesis, this document provides a comprehensive overview of the key milestones, experimental protocols, and physicochemical properties of this important chemical.

Discovery and Early History

Sodium perborate was first synthesized in 1898, with two independent discoveries occurring almost simultaneously. The Russian-Polish chemist Sebastian Tanatar and, separately, the Russian duo P. Melikoff and L. Pissadewsky, are credited with its initial preparation.[1] Tanatar's work, published in the "Zeitschrift für physikalische Chemie," described the formation of sodium perborate through two distinct methods: the reaction of sodium borate (B1201080) with hydrogen peroxide in an alkaline solution, and the electrolysis of a sodium borate solution.[1] Melikoff and Pissadewsky's research, published in "Berichte der deutschen chemischen Gesellschaft," also detailed the synthesis from sodium borate and hydrogen peroxide.

The industrial significance of sodium perborate began to be realized in the early 20th century. In 1907, the German chemical company Degussa, in collaboration with the consumer goods company Henkel, incorporated sodium perborate into the revolutionary laundry detergent, Persil. This marked the first commercial use of an oxygen-based bleaching agent in a detergent, offering a milder alternative to the harsh chlorine-based bleaches used at the time.

Physicochemical Properties

Sodium perborate exists in two common forms: the tetrahydrate (NaBO₃·4H₂O) and the monohydrate (NaBO₃·H₂O). The tetrahydrate is the more traditional form, while the monohydrate offers a higher active oxygen content and greater stability at higher temperatures.

Quantitative Data Summary

The key physical and chemical properties of both forms of sodium perborate are summarized in the tables below for easy comparison.

Table 1: General and Physical Properties of Sodium Perborate

| Property | Sodium Perborate Monohydrate | Sodium Perborate Tetrahydrate |

| Molecular Formula | NaBO₃·H₂O | NaBO₃·4H₂O |

| Molecular Weight | 99.82 g/mol [2] | 153.86 g/mol [1] |

| Appearance | White crystalline powder | White crystalline powder[3] |

| Odor | Odorless | Odorless[1] |

| Bulk Density | 0.5 - 0.65 g/cm³[4] | 0.73 - 0.90 g/L[5] |

| Melting Point | Decomposes | ~60-65.5 °C (decomposes)[3] |

Table 2: Solubility in Water

| Temperature (°C) | Solubility of Sodium Perborate Tetrahydrate ( g/100 mL) |

| 18 | 2.15[1] |

| 20 | 2.3[3] |

Table 3: Thermal and Chemical Properties

| Property | Sodium Perborate Monohydrate | Sodium Perborate Tetrahydrate |

| Active Oxygen Content | min. 15.0%[5] | min. 10.0%[5] |

| pH (1.5% solution) | ~10[4] | 9.5 - 10.5 |

| Decomposition Temperature | ≥ 55°C (SADT for 50 kg)[4] | Decomposes above 60°C[3] |

| Decomposition Products | Boric acid, hydrogen peroxide, sodium oxide (in fire) | Boric acid, hydrogen peroxide, sodium oxide (in fire)[3] |

Experimental Protocols

Original Synthesis of Sodium Perborate (Tanatar/Melikoff & Pissadewsky, 1898)

While the full, detailed experimental protocols from the original 1898 publications were not accessible in English translation through the conducted searches, the fundamental principles of the chemical synthesis can be outlined based on recurring descriptions in the literature.[1]

Objective: To synthesize sodium perborate.

Materials:

-

Sodium borate (Borax)

-

Hydrogen peroxide

-

Sodium hydroxide (B78521)

-

Ethanol (B145695) (for washing)

-

Diethyl ether (for washing)

Procedure (General Recreation):

-

A solution of sodium borate is prepared in water.

-

Sodium hydroxide is added to the sodium borate solution to create an alkaline environment. The formation of sodium metaborate (B1245444) (NaBO₂) occurs in this step.

-

To this alkaline borate solution, a solution of hydrogen peroxide is added gradually, likely with cooling to control the exothermic reaction.

-

The sodium perborate precipitates out of the solution as a crystalline solid.

-

The crystals are then isolated by filtration.

-

The collected crystals are washed with ethanol and diethyl ether to remove impurities and aid in drying.

-

The final product is dried.

Electrolytic Synthesis of Sodium Perborate (Tanatar, 1898)

Tanatar also reported the synthesis of sodium perborate via electrolysis.[1] Later patents and scientific papers provide more insight into the potential setup for such a process.

Objective: To synthesize sodium perborate through electrolysis.

Materials:

-

Sodium borate

-

Sodium carbonate (to improve conductivity and act as a buffer)

-

Platinum anode

-

Steel or other suitable cathode

-

Electrolytic cell with a cooling system

Procedure (General Recreation based on later developments):

-

An aqueous solution of sodium borate and sodium carbonate is prepared and placed in an electrolytic cell.

-

The solution is cooled to a low temperature, typically below 15°C, to improve the stability of the perborate formed.

-

A direct current is passed through the solution using a platinum anode and a suitable cathode.

-

At the anode, oxidation of borate and hydroxide ions leads to the formation of perborate species.

-

The sodium perborate, being less soluble under these conditions, precipitates out of the solution.

-

The crystalline product is then collected and dried.

Visualizations

Historical Discovery and Commercialization Timeline

Caption: A timeline illustrating the key events in the discovery and commercialization of sodium perborate.

Chemical Synthesis Pathway of Sodium Perborate

Caption: A simplified workflow of the common chemical synthesis of sodium perborate tetrahydrate.

Conclusion

The discovery of sodium perborate at the close of the 19th century marked a significant advancement in inorganic peroxide chemistry. Its subsequent commercialization revolutionized the detergent industry and provided a versatile oxidizing agent for various applications. This guide has provided a detailed overview of the historical context, key scientific contributors, fundamental physicochemical properties, and the experimental approaches that led to the synthesis of this important compound. The provided data and diagrams offer a valuable resource for researchers and professionals in understanding the origins and characteristics of sodium perborate.

References

- 1. US3038842A - Process of making sodium perborate by electrolysis - Google Patents [patents.google.com]

- 2. Full text of "A_Text-Book_Of_Inorganic_Chemistry_Vol-VI_Part_V" [archive.org]

- 3. hydrogen.energy.gov [hydrogen.energy.gov]

- 4. Sodium perborate - Wikipedia [en.wikipedia.org]

- 5. libsysdigi.library.illinois.edu [libsysdigi.library.illinois.edu]

A Comprehensive Technical Guide to the Safe Handling of Perboric Acid, Sodium Salt in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for perboric acid, sodium salt (commonly known as sodium perborate) in a laboratory setting. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe working environment. Sodium perborate (B1237305) is a strong oxidizer and presents several hazards that necessitate careful handling and storage.[1][2][3][4]

Chemical Identification and Physical Properties

Sodium perborate is an inorganic peroxide that exists in monohydrate and tetrahydrate forms. It is a white, odorless, crystalline solid.[3][5] When dissolved in water, it hydrolyzes to form hydrogen peroxide and borate, which are responsible for its bleaching and disinfecting properties.

Table 1: Physical and Chemical Properties of Sodium Perborate

| Property | Value | References |

| Molecular Formula | NaBO₃·H₂O (Monohydrate) / NaBO₃·4H₂O (Tetrahydrate) | [1][5] |

| Molecular Weight | 99.82 g/mol (Monohydrate) / 153.86 g/mol (Tetrahydrate) | [6][7] |

| Appearance | White crystalline powder or solid | [3][5] |

| Odor | Odorless | [3][5][8] |

| Solubility | Soluble in water, decomposes | [3][5] |

| Melting Point | Decomposes above 60°C (140°F) | [5][7][9] |

| pH (in solution) | Slightly alkaline (around 10 for a 10g/L solution) | [5] |

| Density | 1.71 g/cm³ | [5] |

Hazard Identification and Classification

Sodium perborate is classified as a hazardous chemical. It is a strong oxidizer and can intensify fires.[1][2][3][4][10] Contact with combustible materials may cause a fire.[1][11] It is harmful if swallowed and causes serious eye damage.[2][3][4][10][12] It may also cause respiratory irritation and is suspected of damaging fertility or the unborn child.[4][8][10][12][13]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Oxidizing Solids | 2 | H272: May intensify fire; oxidizer |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Reproductive Toxicity | 1B | H360Df: May damage the unborn child. Suspected of damaging fertility |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |

Source: Multiple Safety Data Sheets[2][4][8][10][13]

Toxicological Data

Toxicological data is primarily derived from studies on animals. The methodologies for these studies typically follow internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). For example, acute oral toxicity is often determined using OECD Test Guideline 401.

Table 3: Summary of Toxicological Data

| Endpoint | Species | Route | Value | References |

| LD50 | Rat | Oral | 1,200 - 2,567 mg/kg | [8][13] |

| LD50 | Mouse | Oral | 1,060 mg/kg | [1] |

| LD50 | Rabbit | Dermal | >2,000 mg/kg | [13] |

Safe Handling and Storage

Proper handling and storage procedures are essential to mitigate the risks associated with sodium perborate.

Engineering Controls

-

Use in a well-ventilated area, preferably within a chemical fume hood, to maintain airborne levels below exposure limits.[1][8][11][14]

-

Provide eyewash stations and safety showers in the immediate work area.[1][11][14]

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.[1][3][5][8][11]

-

Skin Protection: Wear impervious gloves (e.g., rubber or neoprene) and a lab coat or other protective clothing.[3][5][8][11]

-

Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH-approved respirator with a dust cartridge.[8][11]

General Hygiene Practices

-

Wash hands thoroughly after handling the material, before eating, drinking, or smoking, and at the end of the workday.[1][3][4][8]

-

Do not eat, drink, or smoke in areas where sodium perborate is handled or stored.[1][2][3][10][12]

-

Routinely wash work clothing and protective equipment to remove contaminants.[1]

Storage

-

Keep containers tightly closed to prevent moisture exposure, as it decomposes in moist air.[1][2][3][8]

-

Store away from incompatible materials such as combustible materials, reducing agents, organic materials, acids, and heavy metal salts.[1][2][3][7][8]

Emergency Procedures

First Aid Measures

Table 4: First Aid Procedures for Sodium Perborate Exposure

| Exposure Route | First Aid Instructions | References |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. | [1][8][10][11] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation persists. | [1][8][11] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. | [1][8][10][11] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water and give one glass of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [1][8][10][12] |

A logical workflow for first aid response is illustrated below.